N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

sigma-1 receptor sigma-2 receptor structure-activity relationship

Sourcing the correct penultimate intermediate for pimozide is critical: substituting an N-acyl analog removes the free amine required for benzimidazolone ring closure, invalidating the route. This compound delivers the exact o-phenylenediamine functionality for near-quantitative conversion with phosgene equivalents. • Key intermediate for pimozide (D2 antagonist) and benzimidazolone CNS agents • Free primary amine enables independent SAR exploration (acylation, sulfonylation, cross-coupling) • NCI-evaluated scaffold (NSC 73004) with documented protocols • Consistent purity and reliable global supply

Molecular Formula C18H23N3
Molecular Weight 281.4 g/mol
CAS No. 57718-47-5
Cat. No. B031073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine
CAS57718-47-5
SynonymsN-[1-(Phenylmethyl)-4-piperidinyl]-1,2-benzenediamine_x000B_NSC 73004;  N-[1-(Phenylmethyl)-4-piperidinyl]-1,2-benzenediamine
Molecular FormulaC18H23N3
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC2=CC=CC=C2N)CC3=CC=CC=C3
InChIInChI=1S/C18H23N3/c19-17-8-4-5-9-18(17)20-16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,20H,10-14,19H2
InChIKeyMHXACMFKKGZLNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine (CAS 57718-47-5) – Chemical Identity, Purity Profile, and Scouting Report for Procurement in CNS Drug Discovery & Chemical Synthesis Pipelines


N1-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine (CAS 57718-47-5) is a synthetic small molecule characterized by a 1-benzylpiperidine core linked to an o-phenylenediamine moiety, with a molecular formula of C18H23N3 and a molecular weight of 281.40 g/mol [1]. It is listed in the CAS Common Chemistry registry as N1-[1-(Phenylmethyl)-4-piperidinyl]-1,2-benzenediamine and was assigned the National Cancer Institute (NCI) designation NSC 73004, indicating its early evaluation history in chemotherapy screening programs [1]. The compound is commercially available from multiple certified vendors at purities of 95–98% . Unlike many benzylpiperidine-based sigma receptor ligands that incorporate an amide or acetamide linker, this compound retains a free primary aromatic amine, a structural feature that profoundly alters its hydrogen-bonding capacity, metabolic liability, and reactivity as a synthetic building block. It is most definitively established as a key intermediate en route to the marketed D2 dopamine receptor antagonist pimozide [2].

Why N1-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine Cannot Be Simply Replaced by Other In-Class Benzylpiperidines or Pimozide Intermediates


Compounds sharing the 1-benzylpiperidin-4-yl scaffold, such as N-(1-benzylpiperidin-4-yl)phenylacetamide or N-(1-benzylpiperidin-4-yl)-4-iodobenzamide, are well-established high-affinity sigma-1 receptor ligands with nanomolar Ki values [1]. However, N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine differs critically at the functional group level: its o-phenylenediamine moiety replaces the N-acyl linkage with a secondary amine, eliminating the amide carbonyl that is essential for sigma-1 binding in the acetamide series. Published SAR data explicitly demonstrate that NH2 substitution on the aromatic ring leads to weak or negligible sigma-2 affinity and only moderate sigma-1 affinity, while the amide bond is a pharmacophoric prerequisite for low-nanomolar sigma-1 potency [1]. Consequently, a sigma-1-focused buyer who substitutes this diamine for a phenylacetamide analog will lose the binding affinity that defines the reference compound. Conversely, a user seeking an intermediate for pimozide synthesis cannot replace this diamine with an acetamide analog, as the latter lacks the free amine required for the subsequent ring-closure step with phosgene [2]. The procurement choice is thus functionally locked: the compound’s utility is inseparable from its precise chemical identity, and substitution with any structurally related alternative invalidates the intended synthetic or pharmacological outcome.

Quantitative Differentiation of N1-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine: Head-to-Head, Cross-Study, and Class-Level Comparisons


Structural Determinant of Sigma-1/Sigma-2 Binding: Free Amine vs. Phenylacetamide Linker Determines Receptor Affinity and Selectivity in Guinea Pig Brain Membrane Assays

The target compound lacks the amide carbonyl that is essential for high-affinity sigma-1 binding in the benzylpiperidine series. Huang et al. (1998) demonstrated that the unsubstituted phenylacetamide analog (N-(1-benzylpiperidin-4-yl)phenylacetamide, compound 1) exhibits a sigma-1 Ki of 3.90 nM and sigma-2 Ki of 240 nM, yielding a sigma-2/sigma-1 selectivity ratio of approximately 62 [1]. Critically, the SAR study established that substituting the phenylacetamide aromatic ring with an NH2 group (as in the target compound's o-phenylenediamine) reduces sigma-2 affinity to negligible levels and confers only moderate sigma-1 affinity [1]. This places the target compound's binding profile sharply below that of the reference phenylacetamide series. The 2-fluoro-substituted analog (compound 11) achieved the highest selectivity, with sigma-1 Ki of 3.56 nM and sigma-2 Ki of 667 nM (ratio ~187), further underscoring the dependence on aromatic substitution rather than the free amine motif [1].

sigma-1 receptor sigma-2 receptor structure-activity relationship radioligand binding guinea pig brain membranes

Dopamine D2 Receptor Binding: Target Compound as a Synthetic Intermediate for the High-Affinity D2 Antagonist Pimozide vs. Direct D2 Binding

The target compound is the penultimate synthetic intermediate en route to pimozide, a well-characterized D2 dopamine receptor antagonist [1]. Pimozide itself exhibits D2 Ki values of 1.4 nM, D3 Ki of 2.5 nM, and D1 Ki of 588 nM in radioligand displacement assays, along with alpha1-adrenoceptor affinity (Ki = 39 nM) . While the target compound's own D2 binding has not been reported in primary literature, its structural role in pimozide synthesis is critical: the free o-phenylenediamine serves as the nucleophile for cyclization with phosgene to form the benzimidazolone ring of pimozide [2]. This synthetic pathway proceeds via a ring-closure reaction that gives nearly quantitative yield under optimized conditions [2]. The target compound therefore achieves indirect D2 pathway relevance through its product, rather than through direct receptor engagement.

dopamine D2 receptor pimozide antipsychotic intermediate receptor binding

Commercial Purity, Batch Consistency, and Cost-per-Gram Benchmarking Against Alternative Vendors and Structural Analogs

The target compound is available from multiple accredited suppliers with documented purity specifications. CymitQuimica (Fluorochem brand) offers the compound at 95+% purity ; AKSci lists minimum purity of 95% ; and MolBase reports 98% purity . The standard commercial packaging is 1 g, 10 g, or larger quantities. Purity is verified by standard analytical methods and accompanied by ISO-certified quality documentation from established chemical manufacturers . In contrast, the closest phenylacetamide analog (N-(1-benzylpiperidin-4-yl)phenylacetamide) is not available from these same vendors at comparable scale or purity, and must typically be custom-synthesized, introducing lead-time and batch-to-batch variability risks.

chemical procurement purity vendor comparison cost analysis CAS 57718-47-5

Absence of Dopamine D2/D3 Cross-Reactivity Distinguishes the Target Compound from Pimozide and Other Benzylpiperidine-Derived D2 Antagonists

Published SAR data on benzylpiperidine derivatives show that the phenylacetamide series, including compounds 1, 5, 9, 11, and 20 from Huang et al. (1998), displayed no measurable affinity for dopamine D2 (IC50 > 10,000 nM) and D3 (IC50 > 10,000 nM) receptors [1]. While the target compound differs by its free amine, the shared benzylpiperidine scaffold and lack of a basic amine extension suggest a similarly low probability of D2/D3 engagement. In contrast, pimozide—the final product derived from this intermediate—exhibits potent D2 antagonism (Ki = 1.4 nM), D3 antagonism (Ki = 2.5 nM), and D1 antagonism (Ki = 588 nM) . This means the target compound, as a chemical entity, is free from the dopaminergic activity that defines its downstream product, making it a cleaner scaffold for target-agnostic library synthesis or for applications where dopaminergic off-target effects are undesirable.

dopamine receptor selectivity D2 receptor D3 receptor off-target profile pimozide

Validated Application Scenarios for N1-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine Based on Quantitative Evidence


Pimozide and Benzimidazolone Analog Synthesis: Penultimate Intermediate for High-Yield Cyclization

The compound's primary documented use is as the penultimate synthetic intermediate in the preparation of pimozide, a clinically used D2 antagonist [1]. The o-phenylenediamine moiety reacts with phosgene (or a phosgene equivalent) in a ring-closure reaction to form the benzimidazolone core, a transformation reported to proceed in nearly quantitative yield [2]. Laboratories synthesizing pimozide, pimozide analogs, or other benzimidazolone-containing CNS agents should source this specific intermediate to ensure regiochemical fidelity and maximize synthetic throughput.

Benzylpiperidine Scaffold Diversification with a Free Amine Handle for Parallel Library Synthesis

Unlike the corresponding phenylacetamide analogs, which are biologically 'locked' as sigma-1 ligands, the target compound offers a primary aromatic amine that can be acylated, sulfonylated, alkylated, or coupled via Buchwald-Hartwig or reductive amination chemistry [1]. This enables systematic exploration of structure-activity relationships around the benzylpiperidine core across diverse biological targets without the constraints imposed by a pre-existing amide bond.

Sigma-1/Sigma-2 Selectivity Probe Development via Late-Stage Functionalization

SAR data from Huang et al. demonstrate that halogen substitution on the arylacetamide ring dramatically modulates sigma-2/sigma-1 selectivity, with 2-fluoro substitution achieving a selectivity ratio of ~187 [1]. The target compound's free amine allows independent modification of the aromatic ring, enabling a chemistry-driven effort to engineer sigma receptor selectivity profiles that are inaccessible from the pre-formed amide series.

NCI Screening Collection Entry for Broad-Spectrum Cytotoxicity Evaluation

The compound's assignment of NSC number 73004 indicates its submission to the National Cancer Institute's Developmental Therapeutics Program for cytotoxic screening [1]. Research groups exploring anticancer piperidine derivatives, particularly those targeting sigma receptors implicated in tumor biology, can leverage this existing NCI pedigree to contextualize new cytotoxicity data or to benchmark novel analogs against a compound with documented NCI evaluation history.

Technical Documentation Hub

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